4-methyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
Description
4-Methyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4, a methylsulfanyl group at position 2, and a piperazine linker connected to a [1,2,4]triazolo[4,3-b]pyridazine moiety. This structural architecture is characteristic of small-molecule inhibitors targeting epigenetic reader domains, such as bromodomains, which are implicated in transcriptional regulation .
Properties
IUPAC Name |
6-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-11-9-14(18-15(17-11)24-2)22-7-5-21(6-8-22)13-4-3-12-19-16-10-23(12)20-13/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPHWALGHNQJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on molecular formula.
Key Structural Differences and Implications
Substituent Effects on Binding Affinity
- The target compound ’s methylsulfanyl group at position 2 enhances lipophilicity compared to AZD5153’s methoxy group, which may improve blood-brain barrier penetration but reduce solubility .
- The dichloro-pyrimidine derivative (C₁₄H₁₆Cl₂N₆S₂) in replaces the triazolopyridazine moiety with a second pyrimidine ring, likely shifting its target specificity from epigenetic readers to kinases .
Piperazine Linker Modifications AZD5153 incorporates a phenoxyethyl-piperazin-2-one linker, which introduces conformational rigidity and improves BET domain selectivity . In contrast, the target compound’s simpler piperazine linker may allow broader interaction with flexible binding pockets.
Triazolopyridazine Variations
- The trifluoromethyl-triazolopyridazine derivative (C₁₈H₂₁F₃N₈) in demonstrates how electron-withdrawing groups (e.g., CF₃) can modulate electronic properties and solubility without compromising binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
